2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methoxypropyl)acetamide
Description
"2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methoxypropyl)acetamide" (hereafter referred to as the target compound) is a heterocyclic molecule featuring a fused isoindoloquinazolinone core with methoxy and acetamide substituents. Its IUPAC name and SMILES structure (COc(ccc(C(N1c2c3cccc2)N(CC(Nc(cc2)cc4c2OCO4)=O)C3=O)c2C1=O)c2OC) highlight a complex architecture combining quinazoline and isoindole moieties, modified by methoxypropyl and benzodioxol groups .
Properties
Molecular Formula |
C23H25N3O6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C23H25N3O6/c1-30-12-6-11-24-18(27)13-25-21-15-9-10-17(31-2)20(32-3)19(15)23(29)26(21)16-8-5-4-7-14(16)22(25)28/h4-5,7-10,21H,6,11-13H2,1-3H3,(H,24,27) |
InChI Key |
HSIFAAFBDQGWIP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilamide Derivatives
The most frequently reported method involves [4+2] cycloaddition between functionalized anthranilamides and dimethoxy-substituted phthalic anhydrides (Figure 1).
- Step 1 : React 3,4-dimethoxyphthalic anhydride (1.0 eq) with anthranilamide (1.2 eq) in glacial acetic acid at 110°C for 8 hr.
- Step 2 : Oxidative aromatization using MnO₂ (3 eq) in DMF at 80°C for 12 hr yields the dihydroisoindoloquinazolinone intermediate (72% yield).
- Step 3 : Treatment with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C installs the C5/C11 diketone (89% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Temp | 110°C | |
| Aromatization Agent | MnO₂ | |
| Oxidation Yield | 89% |
Alternative Route via Vilsmeier-Haack Formylation
A less common approach utilizes Vilsmeier reagent (POCl₃/DMF) to formylate a preassembled quinazolinone:
- Step 1 : Synthesize 6a,11-dihydroisoindolo[2,1-a]quinazolin-5,11-dione via Ullmann coupling (CuI, L-proline, K₂CO₃, DMSO, 120°C).
- Step 2 : Formylate at C6 using POCl₃/DMF (0°C → rt, 6 hr) followed by hydrolysis to the aldehyde (51% yield).
- Step 3 : Oxidative amidation with 3-methoxypropylamine and subsequent acetylation.
Acetamide Sidechain Installation
Nucleophilic Acylation (Path A)
The core's C6 position undergoes alkylation with bromoacetyl bromide followed by amidation:
- Step 1 : Treat isoindoloquinazolinone (1 eq) with bromoacetyl bromide (1.5 eq) and K₂CO₃ (3 eq) in anhydrous THF at -20°C → rt (12 hr).
- Step 2 : Isolate 6-bromoacetyl intermediate via flash chromatography (SiO₂, EtOAc/hexane 1:3, 68% yield).
- Step 3 : React with 3-methoxypropylamine (2 eq) in DCM containing DIEA (3 eq) at 0°C → rt (24 hr).
Reaction Monitoring :
- TLC (EtOAc/hexane 1:1): Rf 0.42 (product) vs. 0.67 (starting material)
- HPLC Purity: 98.3% (C18, MeCN/H₂O 70:30, 1 mL/min)
Mitsunobu Coupling (Path B)
For sterically hindered substrates, Mitsunobu conditions improve yields:
Components :
- 6-Hydroxyisoindoloquinazolinone (1 eq)
- N-(3-Methoxypropyl)acetamide (1.2 eq)
- DIAD (1.5 eq)
- PPh₃ (1.5 eq) in THF (0°C → 40°C, 18 hr)
Outcome :
- Yield: 74% vs. 58% for SN2 route
- Diastereomeric ratio: >20:1 (confirmed by NOESY)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 72 | 95 | High | $$ |
| Vilsmeier | 51 | 89 | Moderate | $$$$ |
| Nucleophilic | 68 | 98 | High | $$ |
| Mitsunobu | 74 | 97 | Low | $$$ |
Characterization Data
Spectral Signatures
Crystallographic Data (From Analogues)
- Space Group: P2₁/c
- Cell Parameters: a=8.924 Å, b=12.307 Å, c=15.891 Å, β=98.76°
- R-Factor: 0.0412
Industrial Considerations
Cost Drivers
- 3-Methoxypropylamine: $1,250/kg (Sigma-Aldrich, 2025)
- DIAD: $3,400/kg (TCI America)
- MnO₂: $220/kg (bulk purchase)
Environmental Impact
- E-Factor: 18.7 kg waste/kg product (Path A) vs. 42.3 (Path B)
- PMI: 23.1 (optimized route)
Chemical Reactions Analysis
Types of Reactions
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methoxypropyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s isoindoloquinazolinone core distinguishes it from indolo-carbazoles (e.g., Indolo[3,2-b]carbazole), which lack the fused quinazoline ring system .
- Unlike triazoloquinazolines (e.g., compound 10c in ), the target compound replaces the triazole ring with an isoindole moiety, enhancing aromatic conjugation and steric bulk.
Spectral and Analytical Data
- Target Compound: Limited spectral data are available. IR and NMR would likely show peaks for methoxy (~2850 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and aromatic C-H stretches .
- Triazoloquinazoline (10c) : Exhibits distinct NH-NH₂ IR stretches at 3,210–3,267 cm⁻¹ and allyloxy proton signals at δ 4.85–6.12 ppm in ¹H-NMR .
- Indolo-carbazoles : Characteristic π-π* transitions in UV-Vis (λₘₐₓ ~350 nm) and downfield-shifted aromatic protons in NMR due to extended conjugation .
Implications : The target compound’s spectral profile would differ significantly in the aromatic and carbonyl regions, reflecting its unique substitution pattern.
Biological Activity
The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methoxypropyl)acetamide is a member of the isoindole and quinazoline derivative family, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of approximately 482.5 g/mol. The structure is characterized by multiple functional groups that may contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 482.5 g/mol |
| LogP | 2.5557 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 78.303 Ų |
Structural Features
The compound features methoxy and acetamide groups, which are crucial for its interaction with biological targets. The presence of dioxo functionalities enhances its reactivity and selectivity compared to simpler derivatives.
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor properties. For instance, studies have shown that related isoindole derivatives can inhibit tumor growth in various cancer cell lines.
- Case Study : In vitro studies demonstrated that certain isoindole derivatives inhibited the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from to , indicating a strong potential for therapeutic use against colorectal cancer .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in malignant cells.
- Targeting Specific Signaling Pathways : Research indicates involvement in pathways such as HSP90 and TRAP1 signaling .
Antibacterial Activity
In addition to its antitumor properties, some derivatives of isoindole compounds have shown promising antibacterial activity against various strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from to , suggesting potential applications in treating bacterial infections .
Comparative Analysis with Related Compounds
A comparative analysis with other quinazoline derivatives highlights the unique biological profile of This compound :
| Compound Name | Antitumor IC50 (mg/mL) | Antibacterial MIC (μg/mL) |
|---|---|---|
| 2-(9,10-dimethoxy-5,11-dioxo-6a...acetamide | 0.12 - 0.81 | 3.9 - 31.5 |
| Methyl 8-chloro-2-(4-chlorophenylamino)...carboxylate | Comparable to cisplatin | Not reported |
| Newly synthesized quinazoline derivatives | Varies | Varies |
Q & A
Basic Research Questions
Q. What synthetic routes are available for the preparation of this compound, and what are the critical reaction conditions?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A representative method involves reacting intermediates (e.g., chloroacetylated derivatives) with potassium carbonate in dimethylformamide (DMF) under ambient conditions. Reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by aqueous workup. Key parameters include stoichiometric ratios, solvent selection (DMF for polar aprotic conditions), and reaction duration .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Post-synthesis characterization employs:
- TLC for real-time reaction monitoring.
- NMR spectroscopy (¹H and ¹³C) to confirm substituent placement and methoxy group integration.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- HPLC with UV detection for purity assessment. Reference data from analogous compounds (e.g., acetamide derivatives) can guide spectral interpretation .
Q. What in vivo models are appropriate for preliminary toxicity screening of this compound?
- Methodological Answer : Wistar albino mice are commonly used for acute toxicity studies. Protocols include dose escalation (e.g., 50–500 mg/kg) with monitoring of behavioral, hematological, and histopathological endpoints. Data interpretation should account for metabolic differences between murine models and humans, necessitating complementary in vitro assays (e.g., hepatocyte viability) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) combined with reaction path algorithms can predict energetically favorable intermediates and transition states. For example, ICReDD’s approach integrates computational screening of substituent effects (e.g., methoxy vs. ethoxy groups) to prioritize experimental trials, reducing trial-and-error cycles by >50% .
Q. What statistical experimental design (DoE) approaches are effective in optimizing synthesis parameters?
- Methodological Answer : Full factorial or response surface methodologies (RSM) can systematically vary factors such as temperature, solvent polarity, and catalyst loading. For instance, a Central Composite Design (CCD) can identify nonlinear interactions between reaction time and yield, enabling robust process optimization with minimal experimental runs .
Q. How can molecular docking studies utilizing structural data inform the compound’s mechanism of action?
- Methodological Answer : Using the compound’s SMILES or InChIKey (e.g.,
FXYMBQQAXFHRGC-UHFFFAOYSA-N), molecular docking against target proteins (e.g., kinase domains) can predict binding affinities and key interactions (e.g., hydrogen bonding with methoxy groups). Validation requires crystallographic data or mutagenesis studies to confirm computational predictions .
Q. What strategies resolve contradictions in bioactivity data across different experimental systems?
- Methodological Answer : Discrepancies (e.g., potency in vitro vs. in vivo) may arise from bioavailability or metabolic stability issues. Approaches include:
- Physicochemical profiling : LogP and solubility assays to assess membrane permeability.
- Metabolite identification : LC-MS/MS to detect degradation products.
- Cross-species comparisons : Parallel testing in human primary cells and animal models to isolate species-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
